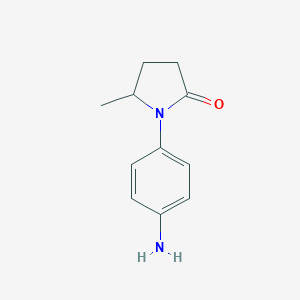

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, connectivity of atoms, and 3D structure.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation . Chemical properties might include reactivity, acidity or basicity, and stability.Wissenschaftliche Forschungsanwendungen

Potential in Antiviral Research

1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This indicates a potential application of similar compounds in antiviral research (Tamazyan et al., 2007).

Antimicrobial Activity

Novel succinimide derivatives, including compounds like 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, have been synthesized and shown to exhibit promising in vitro antifungal activities against various test fungi. This demonstrates the potential of compounds similar to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one in antimicrobial applications (Cvetković et al., 2019).

Enzyme Inhibition Properties

A series of (aminophenyl)pyrrolidine-2,5-diones, structurally similar to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, have shown selective, competitive inhibition of the aromatase enzyme system. These compounds, including 3-(4-aminophenyl)-1-methyl-pyrrolidine-2,5-dione and its analogues, demonstrated significant inhibitory activity, indicating potential applications in enzyme inhibition studies (Daly et al., 1986).

Catalysis and Synthesis Applications

The compound 4-phenylpyrrolidin-2-one, related to 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one, has been prepared using dynamic kinetic resolution involving an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This indicates a potential application in catalysis and synthesis of enantiomerically enriched compounds (Koszelewski et al., 2009).

Application in Biomolecular Probing

Carboxy-terminated polyvinylpyrrolidin-2-one has been used as a polymeric support for ferrocene-labeled amino acid and peptide nucleic acid derivatives. This showcases the potential use of related compounds in developing water-soluble electrochemically active probes for biomolecules (Baldoli et al., 2007).

Corrosion Inhibition in Industrial Applications

Novel cationic surfactants based on pyrrolidine derivatives, such as 1-dodecyl-2-((4-hydroxyphenyl)imino)-1-methylpyrrolidin-1-ium bromide, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. This suggests potential industrial applications of similar compounds in corrosion inhibition (Hegazy et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins such as cruzain, trypanothione reductase, tcgapdh, and cyp51 . These proteins play crucial roles in the life cycle of certain parasites, suggesting potential antiparasitic activity .

Mode of Action

Related compounds have been shown to interact with their targets through molecular docking and dynamics . For instance, one study suggests that a similar compound acts on the active site of the CYP51 receptor, establishing a stable complex with the target .

Biochemical Pathways

Related compounds have been shown to impact the evolutionary cycle of certain parasites, suggesting that this compound may also interfere with similar biochemical pathways .

Pharmacokinetics

A related compound was found to present an alignment between permeability and hepatic clearance, although it presented low metabolic stability . This suggests that 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one may have similar ADME properties, impacting its bioavailability.

Result of Action

Related compounds have been shown to inhibit parasite proliferation in vitro . This suggests that 1-(4-Aminophenyl)-5-methylpyrrolidin-2-one may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-7-11(14)13(8)10-5-3-9(12)4-6-10/h3-6,8H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPDRVCSLZCQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326015 | |

| Record name | 1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-5-methylpyrrolidin-2-one | |

CAS RN |

13691-28-6 | |

| Record name | 13691-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-aminophenyl)-5-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

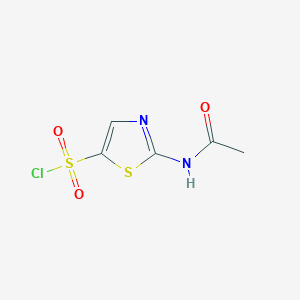

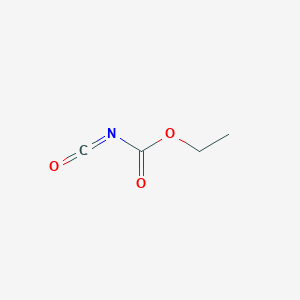

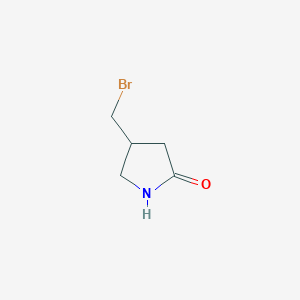

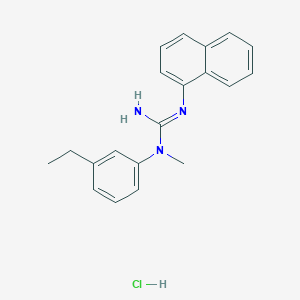

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

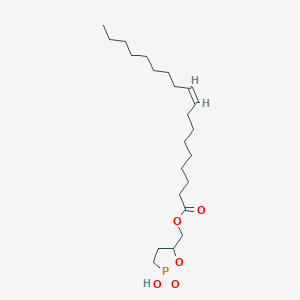

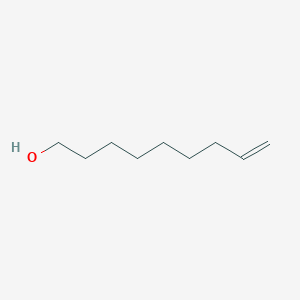

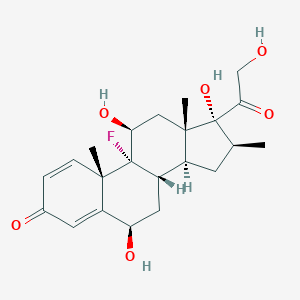

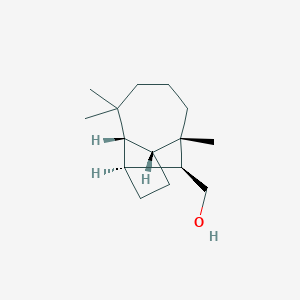

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.